molecular formula C15H14FN5O B2765782 1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 1788543-21-4

1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No. B2765782
CAS RN: 1788543-21-4
M. Wt: 299.309
InChI Key: BOCIPZBLUPBBHZ-UHFFFAOYSA-N
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Description

“1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea” is a compound with the molecular formula C15H14FN5O and a molecular weight of 299.309. It belongs to a family of pyrazolo[1,5-a]pyrimidines (PPs), which have been identified as strategic compounds for optical applications .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a simpler and greener synthetic methodology, with a relative mass efficiency (RME) of 40–53%, as compared to those of BODIPYS (RME: 1.31–17.9%) . The synthesis usually involves the construction of the pyrimidine ring via the interaction of NH-3-aminopyrazoles with different 1,3-biselectrophilic compounds .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines are influenced by the presence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at position 7 on the fused ring . The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8, and 19.0 D .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 . They also display good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds .

Scientific Research Applications

Discovery of Potent PDE1 Inhibitors

A study highlighted the design, synthesis, and pharmacokinetic properties of a series of 3-aminopyrazolo[3,4-d]pyrimidinones as potent inhibitors of phosphodiesterase 1 (PDE1). These compounds demonstrated significant selectivity against other PDE families and showed promising efficacy in vivo for the treatment of cognitive deficits associated with various diseases, including schizophrenia and Alzheimer's disease. The optimized compound, ITI-214, exhibited picomolar inhibitory potency and is in Phase I clinical development (Li et al., 2016).

Development of Pyrazolo[1,5-a]pyrimidine Derivatives

Research into the synthesis of N-substituted pyrazolo[3,4-d]pyrimidines from pyrimidine derivatives explored various conditions for alkylation and ring closure, leading to a diverse set of pyrazolylurea derivatives. These compounds are valuable for further pharmacological studies, demonstrating the versatile chemistry of pyrazolo[1,5-a]pyrimidine compounds (Shigeo et al., 1972).

Multitargeted Receptor Tyrosine Kinase Inhibitors

A study on 7-aminopyrazolo[1,5-a]pyrimidine urea receptor tyrosine kinase inhibitors revealed a series of compounds that potently inhibited vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. These compounds, including 34a, showed strong enzymatic and cellular inhibition, favorable pharmacokinetics, and efficacy in disease models, presenting a new avenue for therapeutic intervention in cancer and other diseases (Frey et al., 2008).

Antagonists for Neuropeptide S Receptor

The synthesis and testing of 7-substituted 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones for Neuropeptide S (NPS) antagonist activity identified key structure-activity relationships. Potent antagonists were discovered, contributing to the understanding of NPS receptor modulation and its potential therapeutic applications (Zhang et al., 2008).

cGMP Phosphodiesterase Inhibitors

A series of 6-phenylpyrazolo[3,4-d]pyrimidones were synthesized as specific inhibitors of cGMP-specific phosphodiesterase (type V), with in vitro and in vivo evaluations indicating significant antihypertensive activity. This research opens up potential therapeutic pathways for cardiovascular diseases (Dumaitre & Dodic, 1996).

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been proposed for a plethora of applications, ranging from ionic or molecular sensing to bioimaging applications, and from the organic light-emitting devices to bio-macromolecular interactions . Their great synthetic versatility permits structural modifications throughout its periphery, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O/c1-10-6-14-17-8-13(9-21(14)20-10)19-15(22)18-7-11-2-4-12(16)5-3-11/h2-6,8-9H,7H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCIPZBLUPBBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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